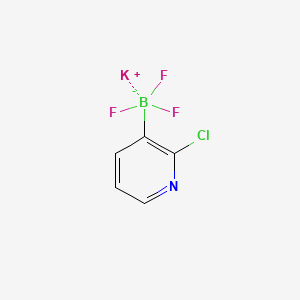
Potassium (2-chloropyridin-3-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-chloropyridin-3-yl)trifluoroborate is an organoboron compound with the empirical formula C5H3BClF3KN and a molecular weight of 219.44 g/mol . It is a versatile reagent used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in synthetic chemistry .
作用机制
Target of Action
Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments
准备方法
Potassium (2-chloropyridin-3-yl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine with potassium trifluoroborate in the presence of a suitable base . The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve large-scale reactions using similar conditions but optimized for efficiency and cost-effectiveness .
化学反应分析
Potassium (2-chloropyridin-3-yl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .
科学研究应用
Potassium (2-chloropyridin-3-yl)trifluoroborate has numerous applications in scientific research:
相似化合物的比较
Potassium (2-chloropyridin-3-yl)trifluoroborate is unique compared to other organoboron compounds due to its stability and compatibility with various functional groups . Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable organoboron reagent with applications in organic synthesis.
Potassium vinyltrifluoroborate: Used for forming carbon-carbon bonds in different contexts.
These compounds share similar properties but differ in their specific applications and reactivity .
属性
IUPAC Name |
potassium;(2-chloropyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQRLKCEKQPPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746426 |
Source


|
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201899-19-5 |
Source


|
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1201899-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


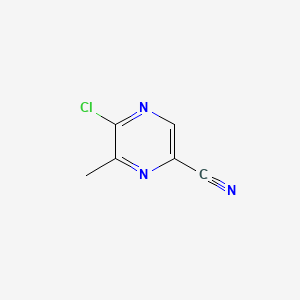


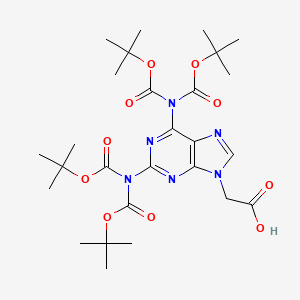

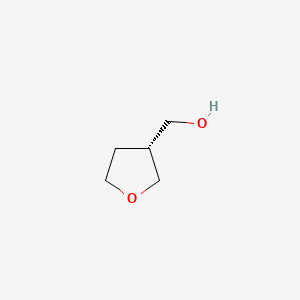
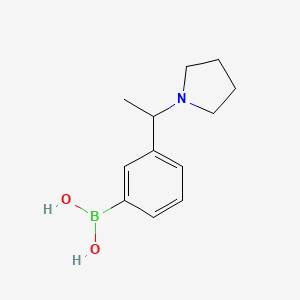
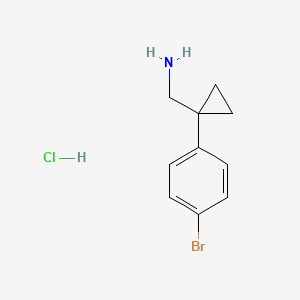

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
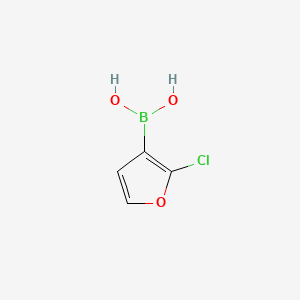
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
